molecular formula C4F10O2S B14237018 Trifluoromethyl[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl] sulfone CAS No. 207129-45-1

Trifluoromethyl[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl] sulfone

Cat. No.: B14237018
CAS No.: 207129-45-1
M. Wt: 302.09 g/mol
InChI Key: FJXLEROHNCLNAT-UHFFFAOYSA-N
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Description

Trifluoromethyl[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl] sulfone is a fluorinated sulfone compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart high thermal stability, chemical inertness, and low surface energy. These properties make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trifluoromethyl[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl] sulfone typically involves the reaction of trifluoromethyl compounds with sulfonyl fluoride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the sulfone group. The reaction conditions often include low temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Trifluoromethyl[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl] sulfone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products

The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Trifluoromethyl[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl] sulfone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Trifluoromethyl[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl] sulfone involves its interaction with molecular targets through its sulfone and fluorine groups. The compound can form strong hydrogen bonds and electrostatic interactions with target molecules, influencing their stability and reactivity. These interactions are crucial in its applications in drug development and material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trifluoromethyl[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl] sulfone stands out due to its high fluorine content, which imparts exceptional thermal and chemical stability. This makes it particularly valuable in applications requiring robust performance under extreme conditions .

Properties

CAS No.

207129-45-1

Molecular Formula

C4F10O2S

Molecular Weight

302.09 g/mol

IUPAC Name

1,1,1,2,3,3,3-heptafluoro-2-(trifluoromethylsulfonyl)propane

InChI

InChI=1S/C4F10O2S/c5-1(2(6,7)8,3(9,10)11)17(15,16)4(12,13)14

InChI Key

FJXLEROHNCLNAT-UHFFFAOYSA-N

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)(F)S(=O)(=O)C(F)(F)F

Origin of Product

United States

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